molecular formula C₁₁H₂₁NO₄ B1141385 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 169870-82-0

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B1141385
CAS No.: 169870-82-0
M. Wt: 11214
InChI Key:
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Description

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc group is introduced to the amine functionality, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in reactions requiring selective protection and deprotection without affecting other functional groups.

Properties

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937706
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169870-82-0
Record name N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid
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